molecular formula C21H15ClN2O2S B6137792 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide

Cat. No. B6137792
M. Wt: 394.9 g/mol
InChI Key: YQZRBXZANXBHHV-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide, also known as BCA, is a chemical compound that belongs to the class of benzothiazole derivatives. BCA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has been evaluated for its pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety profile.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has been shown to inhibit the activity of tyrosine kinases, which are involved in cell proliferation and differentiation. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has been shown to have various biochemical and physiological effects, depending on the target enzyme or pathway. In cancer cells, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has been shown to inhibit cell proliferation and induce apoptosis, which is programmed cell death. In Alzheimer's disease, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are characteristic of the disease. In Parkinson's disease, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, which are involved in the pathogenesis of the disease.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has several advantages as a tool for lab experiments, including its high potency, selectivity, and stability. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide can be easily synthesized using a simple and efficient method, and it can be modified to improve its properties or target specificity. However, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research and development of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of new targets and pathways, and the evaluation of its potential in combination with other drugs or therapies. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide can also be used as a tool to study the structure and function of various proteins and enzymes, which can provide insights into their biological roles and potential therapeutic applications. Overall, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide has great potential as a versatile and valuable tool for scientific research and drug discovery.

Synthesis Methods

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide can be synthesized through a simple and efficient method using 2-chloro-5-nitrobenzoic acid, o-phenylenediamine, and phenoxyacetic acid as the starting materials. The reaction involves the condensation of the three compounds in the presence of a suitable catalyst and solvent, followed by reduction and purification steps to obtain the final product.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-16-11-10-14(21-24-17-8-4-5-9-19(17)27-21)12-18(16)23-20(25)13-26-15-6-2-1-3-7-15/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZRBXZANXBHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide

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